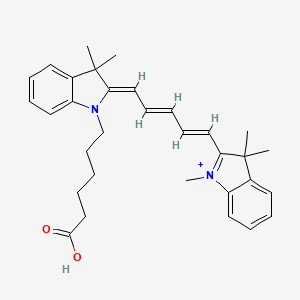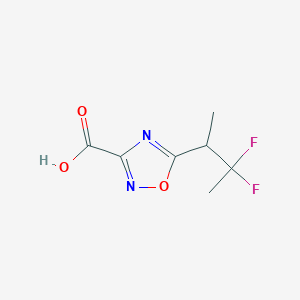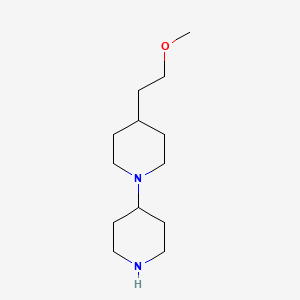
4-(2-Methoxyethyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of a methoxyethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-1,4’-bipiperidine can be achieved through several methods. One common approach involves the reaction of 4-piperidone with 2-methoxyethylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methoxyethyl)-1,4’-bipiperidine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipiperidines with various functional groups.
Scientific Research Applications
4-(2-Methoxyethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)phenol: Shares the methoxyethyl group but differs in the core structure.
Metoprolol: Contains a similar methoxyethyl group and is used as a beta-blocker in medicine.
Uniqueness
4-(2-Methoxyethyl)-1,4’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H26N2O |
|---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C13H26N2O/c1-16-11-6-12-4-9-15(10-5-12)13-2-7-14-8-3-13/h12-14H,2-11H2,1H3 |
InChI Key |
SOLXIYXTQGXTNI-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CCN(CC1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


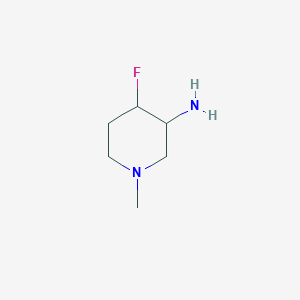
![(2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13334655.png)
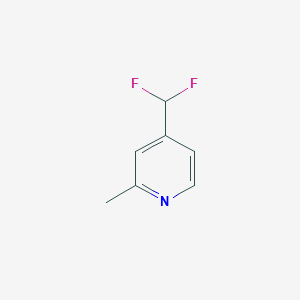

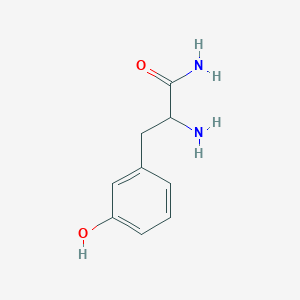
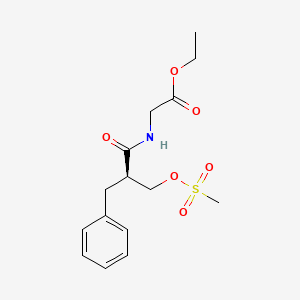
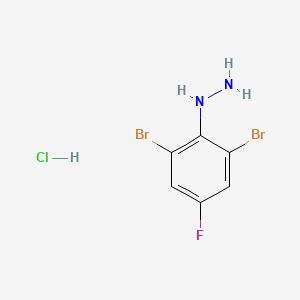
![5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene](/img/structure/B13334694.png)
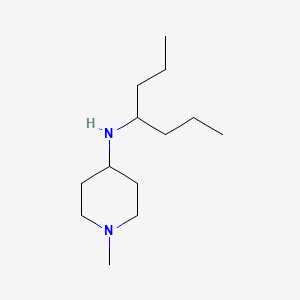
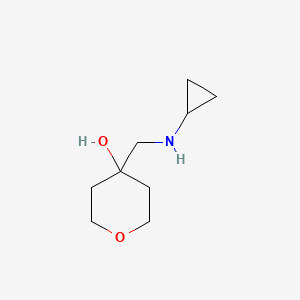
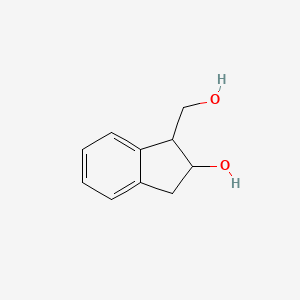
![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)
